molecular formula C5H7IO2 B8631898 2-((3-Iodopropin-2-yl)oxy)ethanol CAS No. 57006-76-5

2-((3-Iodopropin-2-yl)oxy)ethanol

Cat. No.: B8631898
CAS No.: 57006-76-5
M. Wt: 226.01 g/mol
InChI Key: OOTSVQHUKFSBSM-UHFFFAOYSA-N
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Description

2-((3-Iodopropin-2-yl)oxy)ethanol, systematically named Ethanol, 2-[(1-ethyl-3-iodo-1-methyl-2-propynyl)oxy]- (CAS 88692-66-4), is an organoiodine compound with the molecular formula C₈H₁₃IO₂ and a molar mass of 268.09 g/mol . The structure features a propargyl ether backbone substituted with iodine at the 3-position, an ethyl group at the 1-position, and a methyl group at the 1′-position. This configuration imparts unique reactivity, particularly in substitution reactions or applications requiring heavy atom incorporation (e.g., radiopharmaceuticals or contrast agents).

Properties

CAS No.

57006-76-5

Molecular Formula

C5H7IO2

Molecular Weight

226.01 g/mol

IUPAC Name

2-(3-iodoprop-2-ynoxy)ethanol

InChI

InChI=1S/C5H7IO2/c6-2-1-4-8-5-3-7/h7H,3-5H2

InChI Key

OOTSVQHUKFSBSM-UHFFFAOYSA-N

Canonical SMILES

C(COCC#CI)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure: Contains a bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy group linked via two ethoxy units to ethanol.
  • Functional Groups: Phenolic ether, ethoxy chains, and a highly branched alkyl substituent.
  • Properties: The steric hindrance from the tetramethylbutyl group likely reduces solubility in water but enhances compatibility with hydrophobic matrices. Its large molecular size suggests applications as a nonionic surfactant or stabilizer in polymer formulations .
  • Key Difference : Unlike the iodine-substituted target compound, this molecule lacks electrophilic sites but excels in steric stabilization due to its bulky aromatic group.

2-[2-(3-Aminopropoxy)ethoxy]ethanol

  • Structure: Features a primary amine (-NH₂) at the terminal end of a propoxy-ethoxy-ethanol chain.
  • Functional Groups: Amino, ether, and hydroxyl groups.
  • Its lower molar mass (~163.21 g/mol inferred from structure) compared to the target compound (268.09 g/mol) may enhance diffusion rates in biological or polymeric matrices .
  • Key Difference : The absence of iodine limits utility in halogen-specific reactions but broadens biocompatibility for pharmaceutical applications.

2-(2H-Benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol (UV-329, CAS 3147-75-9)

  • Structure: Combines a benzotriazole UV-absorbing moiety with a 2-ethylhexyl ether and phenolic hydroxyl group.
  • Functional Groups: Benzotriazole, phenolic -OH, and branched alkyl ether.
  • Properties: High molar mass (339.43 g/mol) and crystalline structure (melting point 84–88°C) make it a stable UV absorber in plastics and coatings. Solubility in organic solvents like ethanol aligns with industrial processing needs .
  • Key Difference : Unlike the target compound’s iodine-dependent reactivity, UV-329’s benzotriazole group enables UV light absorption via π-conjugation, prioritizing photostability over chemical reactivity.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
2-((3-Iodopropin-2-yl)oxy)ethanol 88692-66-4 C₈H₁₃IO₂ 268.09 Iodo-propargyl ether, ethanol Halogenated intermediates, radiochemistry
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 ~C₁₉H₃₂O₃* ~308.46* Phenolic ether, branched alkyl Surfactants, polymer stabilizers
2-[2-(3-Aminopropoxy)ethoxy]ethanol N/A ~C₇H₁₇NO₃* ~163.21* Amino, ethoxy, hydroxyl Drug delivery, chelators
2-(2H-Benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol 3147-75-9 C₂₀H₂₅N₃O₂ 339.43 Benzotriazole, phenolic -OH UV stabilizers

*Inferred from structural analysis due to incomplete data in evidence.

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